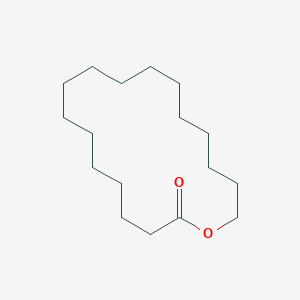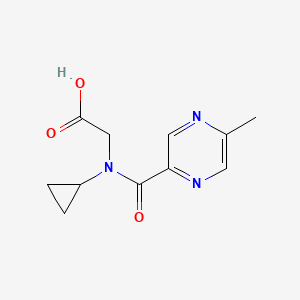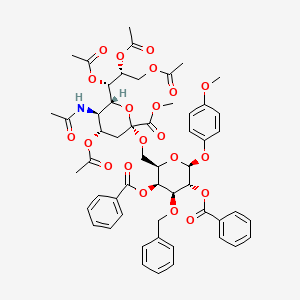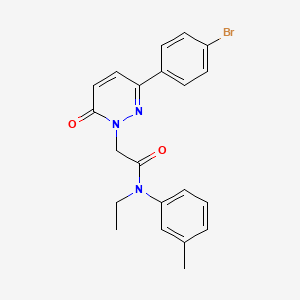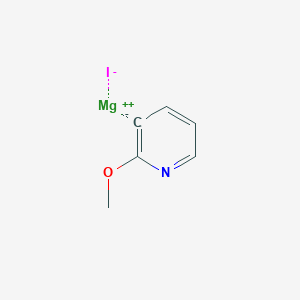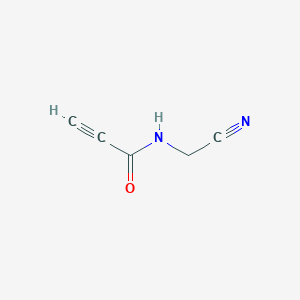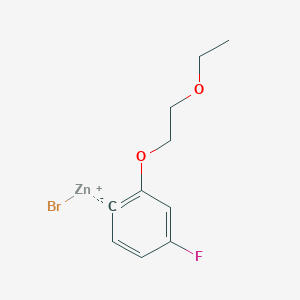
n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine: is a chemical compound with the molecular formula C11H18N4O2 It is characterized by the presence of a nitropyridine group attached to a propane-1,2-diamine backbone, which is further substituted with trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine typically involves the reaction of 5-nitropyridine-2-carbaldehyde with 2,2,2-trimethylpropane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: In chemistry, n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: In the field of medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the nitropyridine group suggests potential activity as an antimicrobial or anticancer agent .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mécanisme D'action
The mechanism of action of n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine group can participate in redox reactions, while the diamine backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has a similar diamine backbone but lacks the nitro group, which may result in different chemical and biological properties.
N1-(2-aminoethyl)-N2,N2-dimethyl-ethane-1,2-diamine:
Uniqueness: n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine is unique due to the presence of the nitropyridine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Propriétés
Formule moléculaire |
C11H18N4O2 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
2-N,2-N,2-trimethyl-1-N-(5-nitropyridin-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,14(3)4)8-13-10-6-5-9(7-12-10)15(16)17/h5-7H,8H2,1-4H3,(H,12,13) |
Clé InChI |
GKKMWVQGMRRSOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



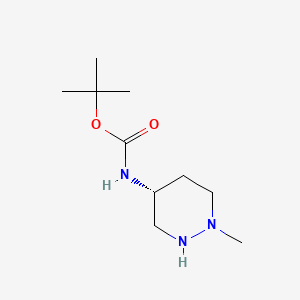
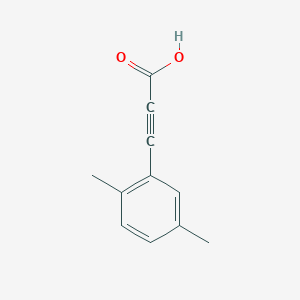

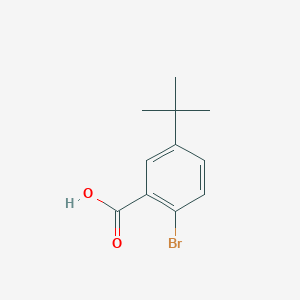
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
